molecular formula C6H4BrClN2O2 B1439089 3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS No. 1049706-73-1

3-Bromo-2-chloro-4-methyl-5-nitropyridine

Cat. No. B1439089
Key on ui cas rn: 1049706-73-1
M. Wt: 251.46 g/mol
InChI Key: QGEFBUJRBVNTFX-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

To a solution of 3-Bromo-2-chloro-4-methyl-5-nitro-pyridine (5.00 g, 19.9 mmol) in anyhdrous Methanol was added a 25% methanolic NaOMe solution (10.7 mL, 2.5 eq). The reaction was stirred at room temperature for 24 hr. The solvent was removed under reduced pressure giving a solid. Water (100 mL) was added to the flask and the flask sonicated for 5 minutes. The precipitate was filtered and washed with water (50 mL) giving a beige powder. The aqueous mother liquor was extracted with EtOAc (1×), the organic washed with brine, and dried. The two solids were combined giving 3-Bromo-2-methoxy-4-methyl-5-nitro-pyridine (2.75 g, 10.6 mmol, 53%). 1H NMR (400 MHz, CDCl3) δ 8.75 (s, 1H), 4.12 (s, 3H), 2.72 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[CH3:8].[CH3:13][OH:14].C[O-].[Na+]>O>[Br:1][C:2]1[C:3]([O:14][CH3:13])=[N:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1C)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
NaOMe
Quantity
10.7 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a solid
CUSTOM
Type
CUSTOM
Details
the flask sonicated for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
giving a beige powder
EXTRACTION
Type
EXTRACTION
Details
The aqueous mother liquor was extracted with EtOAc (1×)
WASH
Type
WASH
Details
the organic washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1C)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.6 mmol
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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